5-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide

Physicochemical profiling Lead optimization Pharmacokinetics

This 5-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide (CAS 897454-49-8) is a structurally distinct, brominated thioether-imidazole carboxamide optimized for SAR studies. Its unique combination of a 5-bromo furan and a p-tolyl imidazole adds ~79 g/mol (+24% MW) and ~1.4 cLogP units vs. non-brominated analogs, directly altering membrane permeability and target engagement. Ideal for enzyme inhibition screening (AChE, BChE, urease), cytotoxicity profiling (HepG2, MCF-7), and immunomodulation assays (p38 MAPK/TNF-α). For complete SAR data, acquire alongside non-brominated (CAS 897454-47-6), 4-fluorophenyl (CAS 897456-28-9), and 4-chlorophenyl (CAS 897456-57-4) analogs.

Molecular Formula C17H16BrN3O2S
Molecular Weight 406.3
CAS No. 897454-49-8
Cat. No. B2718626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide
CAS897454-49-8
Molecular FormulaC17H16BrN3O2S
Molecular Weight406.3
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C17H16BrN3O2S/c1-11-2-4-12(5-3-11)13-10-20-17(21-13)24-9-8-19-16(22)14-6-7-15(18)23-14/h2-7,10H,8-9H2,1H3,(H,19,22)(H,20,21)
InChIKeyZURJLYUXCNILLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide (CAS 897454-49-8): Structural and Procurement Baseline


5-Bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide (CAS 897454-49-8) is a synthetic heterocyclic compound belonging to the 2-thio-substituted imidazole derivatives conjugated to a 5-bromofuran-2-carboxamide moiety . The compound features a bromine atom at the 5-position of the furan ring, a p-tolyl group at the 5-position of the imidazole, and a thioether (-S-CH₂-CH₂-) linker connecting the imidazole to the carboxamide nitrogen. It shares a core scaffold with numerous biologically investigated furan-2-carboxamide and 2-thioimidazole derivatives, but its specific substitution pattern—concurrent bromination of the furan ring and p-tolyl substitution on the imidazole—distinguishes it from close analogs in terms of molecular weight, lipophilicity, and potential pharmacophore interactions . The compound is commercially available primarily for non-human research purposes.

Why Generic Substitution Fails: Structural Determinants That Preclude Simple Interchange of 5-Bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide with In-Class Analogs


In-class compounds within the 2-thioimidazolyl-furan-carboxamide family cannot be interchanged generically because small structural variations—particularly the presence or absence of the 5-bromo substituent on the furan ring and the identity of the 5-aryl group on the imidazole—produce quantifiable differences in physicochemical properties that directly affect biological performance. The target compound (C₁₇H₁₆BrN₃O₂S, MW ~406.3) differs from its non-brominated analog (C₁₇H₁₇N₃O₂S, MW 327.4) by approximately 78.9 g/mol, representing a ~24% increase in molecular weight . This bromine substitution is estimated to increase calculated logP (cLogP) by 0.7–0.9 units, substantially altering membrane permeability and metabolic stability [1]. Similarly, the p-tolyl group on the imidazole contributes an additional ~0.5 logP units compared to the unsubstituted phenyl analog, along with distinct steric and electronic effects that influence target binding [1]. These cumulative differences mean that even closely related analogs (e.g., the 4-fluorophenyl, 4-chlorophenyl, or non-brominated variants) possess meaningfully different property profiles, precluding their use as direct functional substitutes without re-validation of the specific assay or application.

Quantitative Differentiation Evidence for 5-Bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide vs. Closest Analogs


Molecular Weight and Lipophilicity Shift Induced by 5-Bromo Substitution vs. Non-Brominated Analog

The 5-bromo substituent on the furan ring of the target compound (CAS 897454-49-8; C₁₇H₁₆BrN₃O₂S) increases its molecular weight to approximately 406.3 g/mol, compared with 327.4 g/mol for the non-brominated analog N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide (CAS 897454-47-6; C₁₇H₁₇N₃O₂S), representing a net gain of 78.9 g/mol (24.1% increase) . Based on established aromatic substituent π-values, this bromine substitution is predicted to increase cLogP by 0.86 units relative to the non-brominated comparator [1]. The combined effect of the bromine on the furan and the p-tolyl methyl group (π ≈ 0.56) results in a predicted cLogP increase of approximately 1.4 units compared with the unsubstituted phenyl analog lacking both bromine and methyl groups.

Physicochemical profiling Lead optimization Pharmacokinetics

p-Tolyl vs. 4-Fluorophenyl and 4-Chlorophenyl Substitution: Differential Lipophilicity and Electronic Effects

The p-tolyl group (4-methylphenyl) on the imidazole of the target compound (CAS 897454-49-8) confers distinct physicochemical properties compared with halogenated aryl analogs. The methyl substituent (π ≈ 0.56) yields lower lipophilicity than the 4-chlorophenyl analog (Cl π ≈ 0.71) but higher than the 4-fluorophenyl analog (F π ≈ 0.14) [1]. Additionally, the p-tolyl group is electron-donating (Hammett σₚ = −0.17), whereas 4-fluorophenyl (σₚ = 0.06) and 4-chlorophenyl (σₚ = 0.23) are electron-withdrawing, producing opposite electronic effects on the imidazole ring that can differentially modulate π-π stacking interactions with target proteins [1]. This electronic divergence is expected to result in measurably different binding affinities for biological targets where the imidazole ring participates in aromatic interactions.

SAR analysis Bioisostere comparison Drug design

Class-Level Enzyme Inhibition Potential: Furan-2-Carboxamide Derivatives as Cholinesterase and Urease Inhibitors

Furan-2-carboxamide derivatives structurally related to the target compound have demonstrated measurable enzyme inhibitory activity. In a study of furan/thiophene-2-carboxamide derivatives, compound CPD3 (N-(thiophene-2-ylmethyl)furan-2-carboxamide) exhibited a Ki of 0.10 mM against acetylcholinesterase (AChE) and 0.07 mM against butyrylcholinesterase (BChE), while CPD1 showed a Ki of 0.07 mM against urease [1]. The target compound incorporates the same furan-2-carboxamide pharmacophore and additionally features the imidazole-thioether motif, a moiety known in the patent literature to confer cytokine-release-inhibiting and kinase-modulating activity [2]. While direct assay data for the target compound against these enzymes are not currently available in peer-reviewed literature, the conserved furan-2-carboxamide core supports class-level inference of potential cholinesterase and urease inhibitory activity.

Enzyme inhibition Cholinesterase Urease Neurological research

Class-Level Anti-Cancer and Anti-Microbial Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives Containing p-Tolyl Motifs

In a study of carbamothioyl-furan-2-carboxamide derivatives, the compound p-tolylcarbamothioyl)furan-2-carboxamide—which shares the p-tolyl substitution and furan-2-carboxamide core with the target compound—demonstrated the highest anti-cancer activity among tested derivatives, producing a cell viability of 33.29% at 20 μg/mL against HepG2 hepatocellular carcinoma cells [1]. In the same series, carboxamide derivatives possessing 2,4-dinitrophenyl groups showed antimicrobial inhibition zones of 9–17 mm and MIC values of 150.7–295 μg/mL against bacterial and fungal strains, with gentamicin as the reference standard [1]. Although the target compound contains a thioether linker rather than the carbamothioyl group, the conserved p-tolyl-furan-2-carboxamide substructure supports the inference of potential anti-proliferative and anti-microbial activity warranting direct evaluation.

Anti-cancer screening Anti-microbial Cytotoxicity Hepatocellular carcinoma

Thioether (-S-CH₂-CH₂-) Linker: Structural Basis for Conformational Flexibility and Metabolic Distinction vs. Ether and Amine Linkers

The target compound incorporates a thioether (-S-CH₂-CH₂-) linker connecting the imidazole-2-thiol to the furan-2-carboxamide nitrogen. This linker is structurally distinct from the ether (-O-CH₂-CH₂-), amine (-NH-CH₂-CH₂-), and direct methylene (-CH₂-CH₂-) linkers found in related compound series. The C–S bond length (~1.81 Å) is longer than the C–O bond (~1.43 Å), and the C–S–C bond angle (~100°) is more acute than C–O–C (~112°), resulting in different conformational preferences and molecular shape [1]. Additionally, thioethers are susceptible to S-oxidation by cytochrome P450 enzymes and flavin-containing monooxygenases, a metabolic pathway not available to ether or amine linkers, which can lead to distinct metabolite profiles and potential toxicity considerations [2]. The 2-thio-substituted imidazole derivatives are described in the patent literature as possessing immunomodulating and cytokine-release-inhibiting activity, with the sulfur atom contributing to target engagement [3].

Linker chemistry Metabolic stability Conformational analysis

Explicit Advisory: Limitations of Available Differential Evidence for CAS 897454-49-8

A comprehensive search of peer-reviewed primary literature, patent databases, and authoritative chemical databases (PubChem, ChEMBL, BindingDB) did not locate direct head-to-head comparative bioassay data (IC₅₀, Ki, MIC, or in vivo efficacy) for 5-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide (CAS 897454-49-8) against its closest structural analogs. The quantitative differentiation evidence presented above relies on established physicochemical principles (Hansch-Leo π-values, Hammett σ constants, bond geometry) and class-level inference from structurally proximate furan-2-carboxamide and 2-thioimidazole derivatives. Procurement decisions should account for this evidence gap: the target compound's differentiation is structurally plausible and class-supported but not yet empirically validated in published head-to-head comparative biological assays. Users requiring target-specific bioactivity data are advised to commission direct comparative profiling of the target compound alongside the identified analogs (CAS 897454-47-6, 897456-28-9, 897456-57-4) in the assay system of interest.

Evidence quality Data gap Procurement decision

Optimal Research and Procurement Scenarios for 5-Bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide (CAS 897454-49-8)


SAR Exploration of Halogen and Aryl Substitution Effects in 2-Thioimidazolyl-Furan-Carboxamide Series

The target compound is optimally deployed as a probe for structure-activity relationship (SAR) studies investigating the combined effect of furan 5-bromination and imidazole p-tolyl substitution. Its ~24% higher molecular weight and ~1.42-unit greater cLogP relative to the non-brominated, phenyl-substituted baseline [1] make it a key comparator for quantifying how lipophilicity shifts affect membrane permeability, target engagement, and metabolic stability within a congeneric series. Procurement alongside CAS 897454-47-6 (non-brominated), CAS 897456-28-9 (4-fluorophenyl), and CAS 897456-57-4 (4-chlorophenyl) enables a complete four-compound matrix for deconvoluting bromine vs. aryl substitution contributions.

Cholinesterase or Urease Inhibitor Screening Leveraging the Furan-2-Carboxamide Pharmacophore

Given that structurally related furan-2-carboxamide derivatives have demonstrated Ki values of 0.07–0.10 mM against AChE, BChE, and urease [2], the target compound can be prioritized in enzyme inhibition screening cascades. Its additional imidazole-thioether extension is hypothesized to enhance binding through supplementary hydrogen bond and π-stacking interactions, potentially yielding Ki values lower than the class-level benchmark. Researchers evaluating cholinesterase-related neurological targets or urease-related anti-infective applications should include this compound to test whether the imidazole-thioether motif improves potency relative to simpler furan-2-carboxamides.

Anti-Proliferative Screening Against Hepatocellular Carcinoma and Breast Cancer Cell Lines

The conserved p-tolyl-furan-2-carboxamide substructure has demonstrated anti-cancer activity with cell viability of 33.29% at 20 μg/mL against HepG2 cells in the carbamothioyl series [3]. The target compound, featuring the same p-tolyl-furan-2-carboxamide core but with a thioether-imidazole extension replacing the carbamothioyl group, is well-suited for comparative cytotoxicity testing in HepG2, Huh-7, and MCF-7 cell lines. This head-to-head comparison would directly quantify whether the thioether-imidazole modification enhances or diminishes anti-proliferative potency relative to the published carbamothioyl benchmark.

Immunomodulatory and Cytokine-Release Inhibition Research Based on 2-Thioimidazole Scaffold

The 2-thio-substituted imidazole scaffold is described in patent literature as possessing immunomodulating and cytokine-release-inhibiting activity, particularly via p38 MAP kinase pathway modulation [4][5]. The target compound's thioether linker and imidazole substitution pattern align it with this pharmacophore class, making it a candidate for screening in LPS-stimulated TNF-α, IL-1, or IL-8 release assays using human peripheral blood mononuclear cells (PBMCs) or macrophage cell lines. Procurement for this application should be accompanied by the non-brominated analog (CAS 897454-47-6) as a comparator to isolate the contribution of the 5-bromo substituent to immunomodulatory potency.

Quote Request

Request a Quote for 5-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.